3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl
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Overview
Description
3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H7BrF4 It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 3-position, a fluorine atom at the 3’-position, and a trifluoromethyl group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl may involve large-scale reactions using similar reagents and catalysts as mentioned above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted biphenyl derivatives.
Coupling Products: Aryl or alkyl-substituted biphenyls, depending on the boronic acid or ester used.
Scientific Research Applications
3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzotrifluoride: Similar structure but lacks the biphenyl moiety.
3-Bromo-5-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a fluorine atom.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness
3-Bromo-3’-fluoro-5’-(trifluoromethyl)biphenyl is unique due to the combination of bromine, fluorine, and trifluoromethyl substituents on a biphenyl scaffold. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, as well as potential biological activity due to the trifluoromethyl group’s influence on lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4/c14-11-3-1-2-8(5-11)9-4-10(13(16,17)18)7-12(15)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDZVCXUIYTDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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